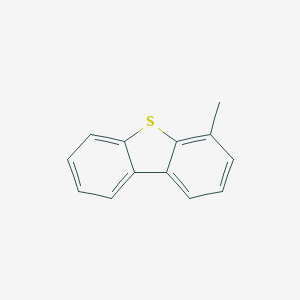

4-Methyldibenzothiophene

描述

4-Methyldibenzothiophene is a sulfur-containing organic compound with the molecular formula C13H10S. It is a derivative of dibenzothiophene, where a methyl group is attached to the fourth position of the dibenzothiophene ring. This compound is commonly found in fossil fuels and is known for its refractory nature, making it a significant target for desulfurization processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: In industrial settings, this compound can be produced through similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. Additionally, the purification of the product often involves distillation and recrystallization techniques to achieve high purity .

化学反应分析

Types of Reactions: 4-Methyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures (50°C to 100°C).

Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures (-10°C to 25°C).

Substitution: Bromine, iron(III) bromide, and room temperature conditions.

Major Products Formed:

Oxidation: this compound sulfoxide and this compound sulfone.

Reduction: 4-Methylbenzenethiol.

Substitution: 4-Bromo-4-methyldibenzothiophene and 4-Nitro-4-methyldibenzothiophene.

科学研究应用

Desulfurization Processes

One of the primary applications of MDBT is in the desulfurization of fuels. The presence of sulfur compounds like MDBT in petroleum products contributes to environmental pollution and poses challenges in meeting regulatory standards for sulfur content.

Desulfurization Techniques

- Ionic Liquid Extraction : Research has shown that ionic liquids can effectively extract and desulfurize MDBT from model oils. For instance, a study demonstrated that using a butyl-pyridinium-based ionic liquid achieved desulfurization rates exceeding 84% under optimized conditions (temperature of 55°C, specific volume ratios of ionic liquid to oil) .

- Catalytic Oxidative Desulfurization : Catalysts such as Mg/Al layered double hydroxides have been optimized for the oxidative desulfurization of MDBT. These catalysts facilitate the conversion of MDBT into less harmful compounds, significantly reducing sulfur content in fuels .

Case Study: Optimization of Desulfurization

A study focused on optimizing the desulfurization process using Mg-Al layered double hydroxide equipped with ZnO/TiO2 as catalysts. The results indicated that under specific conditions, the desulfurization efficiency for MDBT reached up to 90%, demonstrating the potential for industrial applications .

Environmental Chemistry

MDBT serves as a model compound for studying sulfur removal processes and understanding the behavior of sulfur compounds in the environment. Its persistence and resistance to degradation make it an important subject in environmental monitoring.

Environmental Impact Studies

Research has been conducted to assess the fate of MDBT in aquatic systems and its potential toxicity to marine life. Studies indicate that MDBT can bioaccumulate, leading to concerns about its long-term ecological effects .

Catalysis

MDBT is also explored as a substrate in various catalytic reactions due to its unique structure. It can participate in reactions involving electrophilic aromatic substitution and can serve as a model compound for studying reaction mechanisms involving sulfur-containing heterocycles.

Case Study: Catalytic Reactions Involving MDBT

In a recent study, researchers investigated the catalytic activity of palladium-based catalysts on MDBT under different conditions. The results showed promising yields for desired products, highlighting its utility in organic synthesis .

Summary Table: Applications of this compound

作用机制

The primary mechanism of action for 4-Methyldibenzothiophene in desulfurization processes involves its interaction with catalysts that facilitate the cleavage of the carbon-sulfur bondThe reaction proceeds through the adsorption of the compound onto the catalyst surface, followed by hydrogenation and subsequent removal of sulfur as hydrogen sulfide .

相似化合物的比较

Dibenzothiophene: The parent compound without the methyl group.

4,6-Dimethyldibenzothiophene: A derivative with two methyl groups at the fourth and sixth positions.

3-Methylbenzothiophene: A similar compound with a methyl group on the benzothiophene ring.

Uniqueness: 4-Methyldibenzothiophene is unique due to its specific substitution pattern, which affects its reactivity and interaction with catalysts. Compared to dibenzothiophene, the presence of the methyl group enhances its resistance to desulfurization, making it a more challenging target for hydrodesulfurization processes. This characteristic makes it an important compound for studying advanced desulfurization techniques .

生物活性

4-Methyldibenzothiophene (4-MDBT) is a sulfur-containing organic compound that has garnered attention in various fields, particularly in environmental science and organic chemistry. Its biological activity, especially in the context of microbial degradation and hydrodesulfurization processes, plays a significant role in bioremediation and industrial applications. This article reviews the current understanding of the biological activity of 4-MDBT, focusing on its degradation pathways, toxicity, and potential applications.

Microbial Degradation

One of the most significant aspects of 4-MDBT's biological activity is its degradation by specific microbial strains. Research has demonstrated that certain bacteria can utilize 4-MDBT as a sole source of carbon and sulfur, leading to its effective biotransformation. For instance, Sphingomonas sp. strain XLDN2-5 has been shown to degrade dibenzothiophene compounds through various metabolic pathways, including sulfoxidation and ring cleavage mechanisms .

Key Findings from Studies:

- Degradation Efficiency: In controlled experiments, Sphingomonas sp. strain XLDN2-5 achieved over 90% degradation of 4-MDBT within 48 hours when grown on carbazole as a substrate .

- Metabolite Identification: The degradation process resulted in the formation of several metabolites, including monohydroxydibenzothiophene and dihydroxydibenzothiophene, which were identified through spectroscopic methods .

Hydrodesulfurization

The hydrodesulfurization (HDS) of 4-MDBT is another area of interest, particularly in petrochemical processes aimed at reducing sulfur content in fuels. Studies have indicated that 4-MDBT can undergo HDS on nickel-molybdenum catalysts under mild conditions, resulting in the selective removal of sulfur while preserving the carbon skeleton .

Mechanism Overview:

- The reaction involves the insertion of metal into the carbon-sulfur bond, leading to the formation of organometallic complexes that facilitate further transformations.

- The HDS process for 4-MDBT has been modeled to predict product distributions and optimize reaction conditions .

Bioremediation Applications

A notable case study involved the application of Sphingomonas sp. strain XLDN2-5 in bioremediation projects targeting sites contaminated with polycyclic aromatic hydrocarbons (PAHs) and dibenzothiophenes. The strain demonstrated significant capabilities in degrading complex mixtures containing these compounds, highlighting its potential utility in environmental cleanup efforts.

属性

IUPAC Name |

4-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICUQYHIOMMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880809 | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7372-88-5, 20928-02-3, 31317-07-4 | |

| Record name | 4-Methyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.5 °C | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。